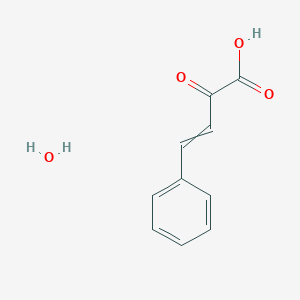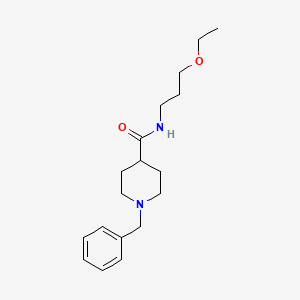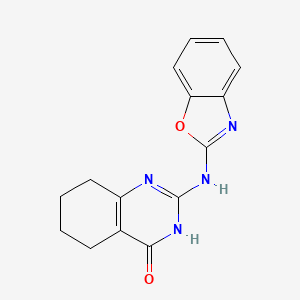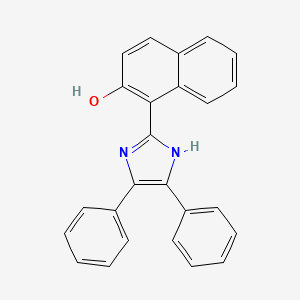
Bis(iridium tetrachloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(iridium tetrachloride) is an inorganic compound with the chemical formula IrCl₄. It is a water-soluble dark brown amorphous solid. This compound is known for its significant role in various catalytic processes and its unique chemical properties, making it a subject of interest in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(iridium tetrachloride) can be synthesized through several methods. One common method involves the reaction of iridium metal with chlorine gas at high temperatures. Another method includes the reaction of iridium(III) chloride with chlorine gas in the presence of hydrochloric acid . The reaction conditions typically involve high temperatures and controlled environments to ensure the purity and yield of the compound.
Industrial Production Methods
In industrial settings, bis(iridium tetrachloride) is produced by reacting iridium metal with chlorine gas at elevated temperatures. The process is carried out in a controlled environment to prevent contamination and ensure high yield. The resulting product is then purified through various techniques such as recrystallization and filtration .
Chemical Reactions Analysis
Types of Reactions
Bis(iridium tetrachloride) undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states in the presence of strong oxidizing agents.
Reduction: It can be reduced to lower oxidation states using reducing agents.
Substitution: It can undergo substitution reactions where the chloride ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Ligands such as phosphines, amines, or other halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce iridium(V) or iridium(VI) compounds, while reduction reactions may yield iridium(II) or iridium(III) compounds .
Scientific Research Applications
Bis(iridium tetrachloride) has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which bis(iridium tetrachloride) exerts its effects involves its ability to coordinate with various ligands and form stable complexes. These complexes can interact with molecular targets such as enzymes and proteins, affecting their function and activity. The pathways involved in these interactions are still under investigation, but they are believed to involve the formation of reactive intermediates and the transfer of electrons .
Comparison with Similar Compounds
Similar Compounds
Iridium(III) chloride: Similar in structure but with different oxidation states and reactivity.
Iridium(IV) oxide: Another iridium compound with different chemical properties and applications.
Platinum(IV) chloride: A platinum compound with similar catalytic properties but different reactivity and stability.
Uniqueness
Bis(iridium tetrachloride) is unique due to its high stability, water solubility, and ability to form stable complexes with a wide range of ligands. These properties make it particularly useful in catalytic processes and scientific research applications .
Properties
Molecular Formula |
Cl8Ir2 |
|---|---|
Molecular Weight |
668.0 g/mol |
IUPAC Name |
tetrachloroiridium |
InChI |
InChI=1S/8ClH.2Ir/h8*1H;;/q;;;;;;;;2*+4/p-8 |
InChI Key |
CZXFRSSVIGHLPX-UHFFFAOYSA-F |
Canonical SMILES |
Cl[Ir](Cl)(Cl)Cl.Cl[Ir](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(phenylacetyl)amino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B15148908.png)

![N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]-2-methyl-3-nitrobenzamide](/img/structure/B15148915.png)

![6-[(2-Chlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B15148927.png)
![2-({3-Methoxy-1-[4-(methylsulfanyl)phenyl]-3-oxopropyl}carbamoyl)cyclohexanecarboxylic acid](/img/structure/B15148936.png)
![6-Amino-4-(2-chloro-6-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15148940.png)

![N-[2-benzo[1,3]dioxol-5-yl-1-(hydrazinecarbonyl)ethenyl]benzamide](/img/structure/B15148947.png)

![7-tert-butyl-2-{3-ethoxy-4-[3-(3-methoxyphenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15148959.png)
![3-[3-(Trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid](/img/structure/B15148963.png)

![2-Propenamide, N-[[(4-bromophenyl)amino]thioxomethyl]-3-phenyl-](/img/structure/B15148980.png)
